molecular formula C10H20ClN B2933900 (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 56144-41-3

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2933900
CAS No.: 56144-41-3
M. Wt: 189.73
InChI Key: MNWDWUQDCHTKOC-SCYNACPDSA-N
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Description

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[321]octane;hydrochloride is a complex organic compound characterized by its bicyclic structure and the presence of a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for achieving the desired stereochemistry. This process often requires the use of chiral catalysts and specific reaction conditions to ensure the formation of the correct enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride can be compared with other similar compounds, such as (1R,2R,5R,E)-7-Ethylidene-1,2,8,8-tetramethylbicyclo[3.2.1]octane While both compounds share a bicyclic structure, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities The uniqueness of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32

Properties

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(9,3)7-11-6-8;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWDWUQDCHTKOC-SCYNACPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CNC2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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